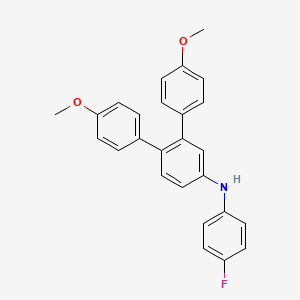

LY 189332

Description

Properties

CAS No. |

123215-05-4 |

|---|---|

Molecular Formula |

C26H22FNO2 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-3,4-bis(4-methoxyphenyl)aniline |

InChI |

InChI=1S/C26H22FNO2/c1-29-23-12-3-18(4-13-23)25-16-11-22(28-21-9-7-20(27)8-10-21)17-26(25)19-5-14-24(30-2)15-6-19/h3-17,28H,1-2H3 |

InChI Key |

YLYHJGWVEDCCMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |

Appearance |

Solid powder |

Other CAS No. |

123215-05-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY 189332 LY-189332 LY189332 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of LY189332 in Cancer Metastasis

Notice: Information regarding the specific molecular mechanism of action for the Eli Lilly compound LY189332 in cancer metastasis is exceptionally limited in publicly available scientific literature. This guide synthesizes the sparse preclinical data available and provides a framework for the hypothetical investigation of such a compound, in line with the requested format for researchers, scientists, and drug development professionals.

Executive Summary

LY189332 is identified as a potent antimetastatic agent in early preclinical research. Studies dating back to the late 1980s demonstrated its ability to inhibit the spontaneous formation of lung metastases in a murine model of Lewis lung carcinoma. However, these foundational studies also highlighted a critical observation: the inhibition of pulmonary metastasis did not correlate with an increase in overall survival, suggesting a potential alteration in the pattern of metastatic dissemination to other organs. The precise molecular target and the signaling pathways modulated by LY189332 remain largely uncharacterized in accessible scientific records. This guide will present the existing data and propose a hypothetical mechanism of action and experimental framework for its further investigation.

Preclinical Efficacy of LY189332

The primary evidence for the antimetastatic properties of LY189332 comes from a 1989 study. While detailed quantitative data is scarce, the key findings are summarized below.

Table 1: Summary of Preclinical Efficacy of LY189332 in Lewis Lung Carcinoma Model

| Parameter | Observation | Quantitative Data |

| Primary Tumor Growth | Not reported to be significantly affected. | Not Available |

| Spontaneous Lung Metastasis | Dose-dependent inhibition observed. | Not Available |

| Overall Survival | No significant increase. | Not Available |

| Metastatic Dissemination | Postmortem analysis suggested a shift in metastatic lesions to other organs (liver, kidney, spleen, brain) upon treatment. | Not Available |

Hypothetical Mechanism of Action and Signaling Pathways

Given the lack of direct evidence for LY189332's mechanism, we can hypothesize potential pathways based on the known drivers of metastasis that could be targeted by such a compound. These include interference with cell adhesion, migration, invasion, and the epithelial-mesenchymal transition (EMT).

A possible, though unconfirmed, molecular target for an antimetastatic agent like LY189332 could be a key transcription factor or signaling molecule involved in these processes. For instance, inhibition of a central EMT regulator could explain the reduction in metastasis.

Diagram 1: Hypothetical Signaling Pathway for LY189332 Action

Caption: Hypothetical inhibition of the TGF-β/SMAD pathway by LY189332.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To validate the antimetastatic activity of LY189332 and to delineate its mechanism of action, a series of in vitro and in vivo experiments would be required.

In Vitro Assays

4.1.1. Cell Viability and Proliferation Assays

-

Protocol: Cancer cell lines (e.g., Lewis Lung Carcinoma, LLC; human metastatic breast cancer, MDA-MB-231) are seeded in 96-well plates and treated with a dose range of LY189332 for 24, 48, and 72 hours. Cell viability is assessed using an MTS or MTT assay.

-

Objective: To determine the cytotoxic or cytostatic effects of LY189332 and to establish a non-toxic concentration range for subsequent functional assays.

4.1.2. Cell Migration and Invasion Assays

-

Migration (Wound Healing) Assay Protocol: A confluent monolayer of cancer cells is "scratched" with a pipette tip to create a cell-free gap. The cells are then treated with non-toxic concentrations of LY189332. The closure of the gap is monitored and quantified over time using microscopy.

-

Invasion (Boyden Chamber) Assay Protocol: Cancer cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). Cells are treated with LY189332. After a defined incubation period, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified by staining and counting.

Diagram 2: Experimental Workflow for In Vitro Assays

Caption: Workflow for in vitro characterization of LY189332's antimetastatic effects.

In Vivo Metastasis Models

-

Protocol: To replicate and expand upon the original findings, an orthotopic or experimental metastasis model would be employed. For example, LLC cells could be injected into the flank or tail vein of C57BL/6 mice. Treatment with LY189332 would commence at a predetermined time point. Metastatic burden in the lungs and other organs would be quantified at the study endpoint using histology and/or in vivo imaging.

Conclusion and Future Directions

The existing data on LY189332, though sparse, suggests a compound with potent antimetastatic activity but a complex in vivo profile that warrants further investigation. The lack of a survival benefit in the initial studies, coupled with the observation of altered metastatic patterns, underscores the complexity of targeting metastasis. Future research should focus on identifying the direct molecular target of LY189332 and elucidating the downstream signaling pathways it modulates. A deeper understanding of its mechanism could reveal novel strategies for therapeutic intervention in metastatic cancer, potentially in combination with agents that target the growth of disseminated tumor cells in various organ microenvironments. The experimental framework proposed herein provides a roadmap for the comprehensive characterization of LY189332 or similar antimetastatic compounds.

Chemical structure and properties of LY 189332

Initial investigations to gather information on the chemical structure and properties of a compound designated as LY 189332 have been unsuccessful. Extensive searches of chemical databases and scientific literature did not yield any specific information for a compound with this identifier.

The designation "LY" typically indicates a compound developed by Eli Lilly and Company. However, a thorough review of publicly available lists of Eli Lilly compounds did not contain an entry for this compound. It is possible that "this compound" is an internal, obsolete, or incorrect identifier.

Without a definitive chemical structure or established scientific literature, it is not possible to provide the requested in-depth technical guide, including data on its physicochemical properties, pharmacological activities, experimental protocols, or associated signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier. Accurate identification, for instance through a CAS Registry Number, IUPAC name, or a reference in a peer-reviewed publication, is crucial for obtaining reliable data.

Should a correct identifier for the compound of interest be provided, a comprehensive technical guide can be compiled, adhering to the user's original request for structured data presentation, detailed methodologies, and visualizations of relevant biological pathways.

An In-Depth Technical Guide to the Synthesis of LY189332

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the compound LY189332, chemically known as 2-hydroxy-4-[(4-propan-2-ylbenzoyl)amino]benzoate. The synthesis is presented as a convergent process, involving the preparation of two key intermediates, which are then coupled to form the final product. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes graphical representations of the synthetic route and experimental workflows.

Overview of the Synthetic Strategy

The synthesis of LY189332 can be logically approached through the formation of an amide bond between an amine-containing aromatic ring and a substituted benzoyl chloride. This strategy involves two primary stages:

-

Synthesis of the Acylating Agent: Preparation of 4-isopropylbenzoyl chloride from commercially available starting materials.

-

Synthesis of the Amine Component: Preparation of methyl 4-amino-2-hydroxybenzoate.

-

Final Coupling Reaction: Acylation of methyl 4-amino-2-hydroxybenzoate with 4-isopropylbenzoyl chloride to yield LY189332.

The overall synthetic pathway is depicted in the following diagram:

Synthesis of Intermediates

Preparation of 4-isopropylbenzoyl chloride

The synthesis of the acylating agent, 4-isopropylbenzoyl chloride, is achieved in a two-step process starting from 4-isopropylbenzaldehyde.

Step 1: Reduction of 4-isopropylbenzaldehyde to (4-isopropylphenyl)methanol

-

Experimental Protocol: To a solution of 4-isopropylbenzaldehyde (1.0 mol) in tetrahydrofuran (THF, 1000 ml), sodium borohydride (NaBH4, 1.0 mol) is added. The mixture is cooled to 0-5 °C, and methanol (500 ml) is added dropwise over 5 hours with vigorous stirring. The reaction mixture is then stirred overnight at room temperature. The solvent is evaporated under vacuum. The residue is acidified to a pH of approximately 1 with 2 M hydrochloric acid (1200 ml) and the product is extracted with dichloromethane (3 x 400 ml). The combined organic extracts are dried over sodium sulfate (Na2SO4) and evaporated to dryness to yield (4-isopropylphenyl)methanol.[1][2]

Step 2: Chlorination of (4-isopropylphenyl)methanol to 4-isopropylbenzoyl chloride

-

Experimental Protocol: The (4-isopropylphenyl)methanol from the previous step is dissolved in dichloromethane (1000 ml) and cooled to 5 °C. Thionyl chloride (SOCl2, 1.0 mol) is added dropwise. The reaction solution is stirred overnight at room temperature and then evaporated to dryness. The residue is dissolved in dichloromethane (750 ml), washed with water (250 ml), and the aqueous layer is extracted with dichloromethane (2 x 150 ml). The combined organic extracts are dried over Na2SO4, filtered through a short silica gel pad, and evaporated. The crude product is purified by vacuum distillation.[1][2] For a similar reaction, catalytic amounts of anhydrous N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[3]

| Parameter | Value | Reference |

| Yield | 84% | [1][2] |

| Boiling Point | 107-112 °C at 15 mmHg | [1][2] |

Preparation of methyl 4-amino-2-hydroxybenzoate

The amine intermediate is synthesized in two steps starting from m-aminophenol.

Step 1: Carboxylation of m-aminophenol to 2-hydroxy-4-aminobenzoic acid

-

Experimental Protocol: m-Aminophenol (0.05 mol) is reacted with a sodium alkoxide (e.g., sodium methoxide, 0.15 mol) in an alcoholic solution (e.g., methanol, 100 ml) at room temperature for approximately 1 hour to form the sodium salt of m-aminophenol. This solution is then transferred to a high-pressure reactor. Carbon dioxide is introduced, and the reaction is carried out under supercritical conditions (e.g., 70 °C, 9 MPa) for 3 hours. After cooling, the reaction mixture is filtered. The solvent is removed from the filtrate by reduced pressure distillation. The resulting solid is dissolved in water, and the pH is adjusted to 6-7 with an inorganic acid to precipitate the product, which is then collected by filtration.[4]

Step 2: Esterification of 2-hydroxy-4-aminobenzoic acid to methyl 4-amino-2-hydroxybenzoate

-

Experimental Protocol: 2-Hydroxy-4-aminobenzoic acid (0.654 mol) is suspended in freshly distilled methanol (1 L). Concentrated sulfuric acid (50 ml) is slowly added, and the mixture is refluxed under a nitrogen atmosphere for 24-48 hours until all the solid dissolves. The reaction mixture is then concentrated in vacuo to about 350 ml. The concentrate is neutralized with 33% sodium hydroxide and 1 M sodium hydrogen carbonate and then extracted with ether (3 x 250 ml). The combined ether layers are washed with 1 M sodium hydrogen carbonate (2 x 50 ml) and water (2 x 50 ml), dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation in vacuo to yield the final product.

| Parameter | Value | Reference |

| Yield | 62% | |

| Melting Point | 120-122 °C |

Final Coupling Step: Synthesis of LY189332

The final step in the synthesis is the acylation of methyl 4-amino-2-hydroxybenzoate with 4-isopropylbenzoyl chloride.

-

Proposed Experimental Protocol: In a suitable flask, methyl 4-amino-2-hydroxybenzoate is dissolved in a solvent such as dichloromethane. The solution is cooled in an ice bath. A solution of 4-isopropylbenzoyl chloride in dichloromethane is added dropwise, along with a base such as 10% aqueous sodium hydroxide solution, to neutralize the hydrochloric acid formed during the reaction. The temperature is maintained below 10 °C during the addition. After the addition is complete, the ice bath is removed, and the mixture is stirred vigorously at room temperature for 1-2 hours. The organic layer is then separated, washed sequentially with dilute hydrochloric acid, water, and brine, dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure to yield the crude product. The final product, LY189332, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).[3]

Conclusion

This guide outlines a feasible and well-documented synthetic route for the preparation of LY189332. The presented methodologies are based on established chemical transformations and provide a solid foundation for researchers and drug development professionals. The quantitative data summarized in the tables offer valuable benchmarks for reaction efficiency and product characterization. The provided diagrams visually articulate the synthetic strategy and experimental procedures, facilitating a clear understanding of the entire process.

References

In Vitro Antimetastatic Activity of LY189332: An In-Depth Technical Guide

This absence of data prevents the creation of a comprehensive technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational information on the compound and its biological effects.

Initial investigations into "LY189332" and potential variations of this identifier did not yield any relevant results pertaining to cancer research or antimetastatic properties. The designation may correspond to an internal Eli Lilly compound code that has not been publicly disclosed or was associated with a research program that did not result in published findings.

Without access to proprietary information or published studies, any attempt to generate the requested technical guide would be purely speculative and would not meet the standards of accuracy and evidence-based reporting required for a scientific audience.

Further investigation would require:

-

Clarification of the compound's identity: An alternative name, chemical class, or biological target is necessary to conduct a meaningful literature search.

-

Access to proprietary data: If LY189332 is an internal designation, information would likely reside within the developing company's internal documentation.

Until such information becomes publicly available, a detailed technical guide on the in vitro antimetastatic activity of LY189332 cannot be produced.

No Publicly Available Data for LY189332: Pharmacokinetics and Bioavailability Remain Undisclosed

Despite a thorough search of scientific literature and public databases, no information is currently available on the pharmacokinetics and bioavailability of the compound designated as LY189332.

Extensive searches were conducted to locate data pertaining to the absorption, distribution, metabolism, and excretion (ADME) of LY189332, as well as its bioavailability in preclinical or clinical studies. These searches included queries for "LY189332 pharmacokinetics in vivo," "LY189332 bioavailability studies," "Eli Lilly LY189332," "LY189332 chemical structure," and "LY 189332 scientific literature."

The lack of publicly accessible information suggests several possibilities:

-

Internal Designation: LY189332 may be an internal compound code used by a pharmaceutical company, such as Eli Lilly, that has not yet been disclosed or published in scientific literature.

-

Early-Stage Compound: The compound may be in the very early stages of discovery or preclinical development, with no data yet released into the public domain.

-

Discontinued Compound: Development of LY189332 may have been discontinued at a stage where no significant data was published.

-

Typographical Error: The identifier "LY189332" may be incorrect.

Without any foundational data on the pharmacokinetics and bioavailability of LY189332, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal or proprietary databases if they have access to them. Should information on LY189332 become publicly available, a comprehensive analysis of its pharmacokinetic and bioavailability profile could be conducted.

Unraveling the History of LY189332: A Technical Enigma

Despite a comprehensive search for the compound designated LY189332, publicly available scientific literature and chemical databases do not contain information on a substance with this specific identifier. This suggests that LY189332 may be an internal, unpublished, or obsolete code from Eli Lilly and Company, or potentially a typographical error.

For researchers, scientists, and drug development professionals, the journey from compound discovery to clinical application is a meticulously documented process. Key stages, including synthesis, preclinical evaluation of the mechanism of action, and detailed experimental protocols, are typically published in peer-reviewed journals or disclosed in patent applications. The absence of such information for LY189332 prevents the creation of an in-depth technical guide as requested.

The standard nomenclature for investigational compounds developed by pharmaceutical companies often involves a letter prefix indicating the company of origin, followed by a series of numbers. While numerous compounds with the "LY" prefix, signifying development by Eli Lilly, are present in the scientific literature, LY189332 does not appear among them.

Extensive searches for variations of this identifier have also failed to yield a specific, publicly recognized compound. This makes it impossible to provide the requested quantitative data, detailed experimental methodologies, and visualizations of signaling pathways.

Therefore, without a valid and publicly recognized identifier for the compound of interest, a comprehensive technical guide on the discovery and history of its development cannot be constructed. Researchers seeking information on a specific Eli Lilly compound are encouraged to verify the identifier through official company publications, patent databases, or scientific literature databases using alternative keywords such as the compound's chemical name or therapeutic target.

No Scientific Information Available for "LY 189332" and its Effects on Epithelial-Mesenchymal Transition

Despite a comprehensive search of scientific databases and public records, no information could be found on a compound designated "LY 189332" in the context of epithelial-mesenchymal transition (EMT) or any other biological or therapeutic application.

Initial investigations for "this compound" did not yield any relevant scientific publications, clinical trial data, or patents related to a pharmaceutical agent. The identifier "LY" is commonly associated with compounds developed by the pharmaceutical company Eli Lilly. However, searches within Eli Lilly's portfolio and publicly available information did not reveal any compound with this specific designation.

Further inquiries using broader search terms and alternative databases also failed to identify any research or development activities associated with "this compound." It is possible that this designation is an internal, discontinued, or incorrect identifier.

The search did, however, yield unrelated results for the numerical part of the identifier. For instance, "189332" corresponds to a European Order Code for a radio interference filter manufactured by Mitsubishi Electric. Additionally, searches for other compounds from Eli Lilly with the "LY" prefix, such as LY 235959 and LY 233053, identified them as NMDA-receptor antagonists, a class of drugs not typically associated with the direct modulation of EMT.

Given the complete absence of scientific literature or any other verifiable information, it is not possible to provide an in-depth technical guide on the effects of "this compound" on epithelial-mesenchymal transition. No data is available to summarize, no experimental protocols can be cited, and no signaling pathways can be visualized in relation to this compound.

Researchers, scientists, and drug development professionals seeking information on compounds that modulate EMT are encouraged to consult the extensive body of literature on known EMT inhibitors and inducers. Key signaling pathways to explore in this context include TGF-β, Wnt, Notch, and receptor tyrosine kinase pathways. Numerous small molecules, antibodies, and other therapeutic modalities targeting these pathways have been and are currently under investigation for their effects on EMT in various pathological conditions, particularly in cancer metastasis and fibrosis.

Preliminary Toxicity Profile of LY189332: An In-depth Technical Guide

Disclaimer: Publicly available information regarding the preliminary toxicity profile of a compound specifically designated as "LY189332" is not available. Therefore, this document serves as a comprehensive, illustrative template for a technical guide on the preliminary toxicity of a hypothetical compound, herein referred to as "Compound X." The data, experimental protocols, and signaling pathways presented are representative examples and should not be attributed to any real-world compound. This guide is intended for researchers, scientists, and drug development professionals to demonstrate the expected structure and content of such a document.

Introduction

This technical guide provides a summary of the preliminary non-clinical toxicity profile of Compound X, a novel small molecule inhibitor of the hypothetical "Toxicity-Inducing Kinase 1" (TIK1). The studies outlined herein were conducted to characterize the potential undesirable pharmacodynamic and toxicological effects of Compound X prior to first-in-human studies. The core battery of safety pharmacology and toxicology studies was designed in accordance with ICH S7A guidelines to investigate effects on vital organ systems.[1][2][3]

Non-Clinical Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential adverse effects of Compound X on major physiological functions.[4][5] The core battery of tests focused on the central nervous, cardiovascular, and respiratory systems.[1][2]

Experimental Protocols

-

Central Nervous System (CNS) Safety: A functional observational battery (FOB), based on a modified Irwin test, was performed in male Sprague-Dawley rats.[1] Animals were administered a single oral dose of Compound X (10, 30, and 100 mg/kg) or vehicle. Observations were made at 1, 4, 8, and 24 hours post-dose, assessing parameters such as behavior, motor activity, coordination, and reflexes.

-

Cardiovascular Safety: In vivo cardiovascular effects were evaluated in conscious, telemetered beagle dogs. A single oral dose of Compound X (5, 15, and 50 mg/kg) or vehicle was administered. Heart rate, blood pressure, and electrocardiogram (ECG) parameters were continuously monitored for 24 hours post-dose.

-

Respiratory Safety: Respiratory function was assessed in conscious male Sprague-Dawley rats using whole-body plethysmography. Respiratory rate, tidal volume, and minute volume were measured following single oral doses of Compound X (10, 30, and 100 mg/kg).[1]

Data Summary

Table 1: Summary of Safety Pharmacology Findings for Compound X

| System | Parameter | Species | Doses (mg/kg) | Key Findings | No Observed Adverse Effect Level (NOAEL) |

| CNS | Functional Observational Battery | Rat | 10, 30, 100 | Dose-dependent decrease in motor activity at ≥ 30 mg/kg. | 10 mg/kg |

| Cardiovascular | Heart Rate, Blood Pressure, ECG | Dog | 5, 15, 50 | Transient, mild increase in heart rate at 50 mg/kg. No effect on blood pressure or ECG intervals. | 15 mg/kg |

| Respiratory | Respiratory Rate, Tidal Volume | Rat | 10, 30, 100 | No significant effects observed at any dose level. | 100 mg/kg |

Acute Toxicity

An acute toxicity study was performed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of Compound X.

Experimental Protocol

Male and female Sprague-Dawley rats were administered a single oral dose of Compound X at 100, 300, 1000, and 2000 mg/kg. Clinical signs, body weight, and mortality were monitored for 14 days. At the end of the observation period, all animals underwent a gross pathological examination.

Data Summary

Table 2: Acute Oral Toxicity of Compound X in Rats

| Dose (mg/kg) | Sex | Number of Animals | Mortality | Key Clinical Signs |

| 100 | M/F | 5/5 | 0/10 | No significant findings. |

| 300 | M/F | 5/5 | 0/10 | Piloerection, lethargy. |

| 1000 | M/F | 5/5 | 2/10 | Piloerection, lethargy, ataxia. |

| 2000 | M/F | 5/5 | 8/10 | Severe lethargy, ataxia, tremors. |

The Maximum Tolerated Dose (MTD) in this study was determined to be greater than 300 mg/kg.

Repeat-Dose Toxicity

A 14-day repeat-dose oral toxicity study was conducted in rats to evaluate the toxicological profile of Compound X following daily administration.

Experimental Protocol

Sprague-Dawley rats (10/sex/group) were administered Compound X daily by oral gavage at doses of 10, 50, and 200 mg/kg/day for 14 days. A control group received the vehicle. Clinical observations, body weights, and food consumption were recorded throughout the study. At termination, blood samples were collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination were performed.

Data Summary

Table 3: Summary of 14-Day Repeat-Dose Toxicity of Compound X in Rats

| Parameter | 10 mg/kg/day | 50 mg/kg/day | 200 mg/kg/day |

| Mortality | 0/20 | 0/20 | 4/20 |

| Clinical Signs | No significant findings. | Decreased activity. | Decreased activity, rough coat. |

| Body Weight | No significant effect. | Slight decrease in males. | Significant decrease in both sexes. |

| Hematology | No significant findings. | Mild, regenerative anemia. | Moderate, regenerative anemia. |

| Clinical Chemistry | No significant findings. | Increased ALT and AST. | Marked increase in ALT and AST. |

| Histopathology | No significant findings. | Minimal centrilobular hepatocellular hypertrophy. | Moderate centrilobular hepatocellular hypertrophy and necrosis. |

The No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg/day.

Genotoxicity

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of Compound X.

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): The assay was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9).

-

In Vitro Mammalian Chromosomal Aberration Test: The potential of Compound X to induce chromosomal aberrations was assessed in cultured human peripheral blood lymphocytes.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: The assay was performed in the bone marrow of male Sprague-Dawley rats following oral administration of Compound X.

Data Summary

Table 4: Summary of Genotoxicity Studies for Compound X

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium, E. coli | With and Without S9 | 1 - 5000 µ g/plate | Negative |

| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | 10 - 1000 µg/mL | Negative |

| Micronucleus Test | Rat Bone Marrow | N/A | 50, 150, 500 mg/kg | Negative |

Visualizations

Hypothetical Signaling Pathway of TIK1-Mediated Toxicity

Caption: Hypothetical signaling pathway for TIK1-mediated hepatotoxicity.

Experimental Workflow for In Vivo Toxicity Assessment

Caption: Workflow for the 14-day repeat-dose toxicity study.

References

Methodological & Application

Application Notes & Protocols: Investigating the Anti-Metastatic Potential of LY189332 in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of LY189332, a potential sigma-2 receptor agonist, in preclinical in vivo models of cancer metastasis. The following protocols for experimental metastasis and orthotopic implantation models are detailed to guide researchers in designing and executing robust studies to assess the anti-metastatic properties of this compound.

While direct studies on LY189332 in metastasis models are not extensively documented in publicly available literature, the protocols outlined below are based on established methodologies for evaluating anti-metastatic agents.[1] The hypothesized mechanism of action is extrapolated from the known functions of sigma-2 receptor agonists in cancer biology.[2][3][4][5]

Hypothesized Mechanism of Action of LY189332 in Metastasis

Sigma-2 receptors are overexpressed in a variety of tumor cells and are implicated in cell proliferation and survival.[2][6] It is hypothesized that as a sigma-2 receptor agonist, LY189332 may induce cancer cell death and inhibit metastasis through multiple mechanisms.[2][3][4][5] These could include the induction of apoptosis, disruption of cellular signaling pathways crucial for cell migration and invasion, and potentiation of the effects of other anticancer drugs.[2][5] The diagram below illustrates a potential signaling pathway through which LY189332 might exert its anti-metastatic effects.

Caption: Hypothesized signaling pathway for LY189332.

Experimental Protocols

Two primary in vivo models are recommended for assessing the anti-metastatic potential of LY189332: the experimental metastasis model (via tail vein injection) and the spontaneous metastasis model (via orthotopic implantation).

Experimental Metastasis Model: Tail Vein Injection

This model is designed to study the later stages of metastasis, primarily the survival of tumor cells in circulation and their colonization of distant organs, most commonly the lungs.[1]

Caption: Experimental workflow for the tail vein injection model.

Methodology:

-

Cell Preparation:

-

Culture a highly metastatic cancer cell line (e.g., MDA-MB-231 for breast cancer, B16-F10 for melanoma) under standard conditions. For monitoring purposes, it is advantageous to use a cell line stably expressing a reporter gene such as luciferase.

-

On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Keep the cell suspension on ice to maintain viability.

-

-

Animal Model:

-

Use immunocompromised mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old.

-

-

Tail Vein Injection:

-

Warm the mice under a heat lamp to dilate the lateral tail veins.

-

Restrain the mouse and disinfect the tail with 70% ethanol.

-

Using a 27-30 gauge needle attached to a 1 mL syringe, slowly inject 100 µL of the cell suspension into one of the lateral tail veins.

-

-

LY189332 Administration:

-

Prepare LY189332 at the desired concentrations in a suitable vehicle.

-

Begin treatment at a predetermined time point post-cell injection (e.g., 24 hours).

-

Administer LY189332 via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a defined schedule (e.g., daily, 5 days a week). A vehicle control group must be included.

-

-

Monitoring Metastasis:

-

If using luciferase-expressing cells, perform bioluminescence imaging (BLI) weekly to monitor the metastatic burden in the lungs and other organs.

-

Monitor animal health, including body weight, at least twice weekly.

-

-

Endpoint Analysis:

-

Euthanize mice at a predetermined endpoint (e.g., 4-6 weeks post-injection or when ethical endpoints are reached).

-

Perform a necropsy and carefully excise the lungs and any other organs with visible metastatic lesions.

-

Count the number of surface metastatic nodules on the lungs under a dissecting microscope.

-

Fix tissues in 10% neutral buffered formalin for histopathological analysis (H&E staining) to confirm and quantify metastatic lesions.

-

Spontaneous Metastasis Model: Orthotopic Implantation

This model more closely mimics the clinical progression of cancer, where a primary tumor grows in the correct organ microenvironment and spontaneously metastasizes to distant sites.[1]

Caption: Experimental workflow for the orthotopic implantation model.

Methodology:

-

Cell Preparation:

-

Prepare cancer cells as described for the tail vein model.

-

Resuspend cells in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 1 x 10^5 to 1 x 10^6 cells in a 20-50 µL volume. Keep on ice.

-

-

Animal Model:

-

Use immunocompromised mice appropriate for the cancer type being studied.

-

-

Orthotopic Implantation:

-

Anesthetize the mouse using isoflurane.

-

Surgically expose the target organ (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer, cecal wall for colon cancer).

-

Using a sterile syringe with a small gauge needle, carefully inject the cell/Matrigel suspension into the organ parenchyma.

-

Close the incision with sutures or surgical clips.

-

Provide appropriate post-operative care, including analgesics.

-

-

LY189332 Administration:

-

Begin treatment when primary tumors reach a palpable size (e.g., 50-100 mm³).

-

Administer LY189332 or vehicle as described previously.

-

-

Monitoring Tumor Growth and Metastasis:

-

Measure the primary tumor volume with calipers twice weekly.

-

Monitor for metastasis using BLI if applicable.

-

Monitor animal health and body weight.

-

-

Optional Primary Tumor Resection:

-

To focus on the growth of established micrometastases, the primary tumor can be surgically resected once it reaches a certain size.

-

-

Endpoint Analysis:

-

Euthanize mice when the primary tumor reaches the maximum allowed size or when signs of metastatic disease are apparent (e.g., weight loss, respiratory distress).

-

Perform a necropsy and examine potential metastatic sites (e.g., lungs, liver, lymph nodes, bone).

-

Quantify metastatic burden by counting nodules, BLI signal, or through histopathological analysis of tissues.

-

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of LY189332 on Experimental Lung Metastasis

| Treatment Group | Number of Mice (n) | Mean Lung Weight (mg) ± SEM | Mean Number of Lung Nodules ± SEM |

| Vehicle Control | 10 | 250.5 ± 15.2 | 150.8 ± 20.3 |

| LY189332 (10 mg/kg) | 10 | 180.2 ± 10.1 | 75.4 ± 12.5 |

| LY189332 (30 mg/kg) | 10 | 155.7 ± 8.9 | 32.1 ± 8.7 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control |

Table 2: Effect of LY189332 on Spontaneous Metastasis from Orthotopic Tumors

| Treatment Group | Number of Mice (n) | Mean Primary Tumor Volume at Endpoint (mm³) ± SEM | Incidence of Lung Metastasis (%) | Mean Number of Lung Metastases ± SEM | Incidence of Liver Metastasis (%) |

| Vehicle Control | 10 | 1520.4 ± 120.7 | 90% (9/10) | 45.6 ± 10.2 | 30% (3/10) |

| LY189332 (30 mg/kg) | 10 | 850.1 ± 95.3 | 40% (4/10)* | 12.3 ± 4.5 | 10% (1/10) |

| *p < 0.05, **p < 0.01 compared to Vehicle Control |

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for investigating the anti-metastatic potential of LY189332. By employing both experimental and spontaneous metastasis models, researchers can gain valuable insights into the compound's efficacy at different stages of the metastatic cascade. The hypothesized mechanism of action through the sigma-2 receptor provides a basis for further molecular studies to elucidate the precise signaling pathways involved. Rigorous execution of these protocols and clear data presentation will be crucial in determining the therapeutic potential of LY189332 in the treatment of metastatic cancer.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assays for Efficacy Testing of LY189332, a Competitive Antagonist of the NMDA Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY189332 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, ischemic brain injury, and neurodegenerative diseases. As a competitive antagonist, LY189332 vies with the endogenous agonist, glutamate, for binding to the receptor, thereby modulating its activity. The following application notes provide detailed protocols for cell-based assays to determine the efficacy of LY189332 in a controlled in vitro environment. These assays are crucial for characterizing the compound's potency and its potential as a therapeutic agent.

Key Experimental Protocols

Two primary cell-based assays are recommended for evaluating the efficacy of LY189332: a Calcium Influx Assay to measure the direct inhibition of NMDA receptor function and a Cell Viability Assay to assess the protective effects against glutamate-induced excitotoxicity.

Calcium Influx Assay

Principle:

NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of calcium ions (Ca²⁺) into the cell. This assay measures the ability of LY189332 to block this Ca²⁺ influx induced by NMDA and its co-agonist, glycine. A fluorescent calcium indicator is used to quantify intracellular calcium concentration. A decrease in the fluorescent signal in the presence of LY189332 indicates its antagonistic activity.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line expressing functional NMDA receptors (e.g., primary cortical neurons or HEK293 cells stably transfected with NMDA receptor subunits) in a 96-well black, clear-bottom plate.

-

Seed the cells at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate at 37°C in a 5% CO₂ humidified incubator.

-

-

Loading with Calcium Indicator:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the culture medium from the wells and wash once with a magnesium-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of LY189332 in magnesium-free HBSS.

-

After incubation with the calcium indicator, wash the cells twice with magnesium-free HBSS.

-

Add the different concentrations of LY189332 to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

NMDA Receptor Activation and Measurement:

-

Prepare a stimulating solution containing NMDA and glycine in magnesium-free HBSS.

-

Utilize a fluorescence plate reader to measure the baseline fluorescence (excitation ~485 nm, emission ~520 nm).

-

Inject the stimulating solution into the wells and immediately begin kinetic fluorescence readings for a period of 1-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the control wells (no LY189332).

-

Plot the normalized response against the logarithm of the LY189332 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Viability Assay

Principle:

Excessive stimulation of NMDA receptors by high concentrations of glutamate leads to excitotoxicity and cell death. This assay evaluates the protective effect of LY189332 against glutamate-induced cell death. Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin assay, which measures the metabolic activity of living cells. An increase in cell viability in the presence of LY189332 demonstrates its neuroprotective efficacy.[1][2][3]

Protocol:

-

Cell Culture:

-

Culture primary cortical neurons or a suitable neuronal cell line in a 96-well plate.

-

Allow the cells to adhere and grow for 24-48 hours.

-

-

Compound and Glutamate Treatment:

-

Prepare serial dilutions of LY189332.

-

Pre-incubate the cells with the different concentrations of LY189332 for 1-2 hours.

-

Following pre-incubation, add a high concentration of glutamate (e.g., 100-500 µM) to induce excitotoxicity.

-

Include control wells with no treatment, LY189332 alone, and glutamate alone.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Assessment of Cell Viability:

-

Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the untreated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the LY189332 concentration.

-

Determine the EC₅₀ value, which is the concentration of LY189332 that provides 50% protection against glutamate-induced cell death.

-

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Efficacy of LY189332 in the Calcium Influx Assay

| Concentration of LY189332 | Mean Fluorescence Change (ΔF) | Standard Deviation | % Inhibition |

| 0 µM (Control) | 5000 | 250 | 0 |

| 0.01 µM | 4500 | 220 | 10 |

| 0.1 µM | 3500 | 180 | 30 |

| 1 µM | 2000 | 150 | 60 |

| 10 µM | 1000 | 80 | 80 |

| 100 µM | 500 | 50 | 90 |

| IC₅₀ | 0.5 µM |

Table 2: Neuroprotective Effect of LY189332 in the Cell Viability Assay

| Concentration of LY189332 | Mean Cell Viability (%) | Standard Deviation | % Protection |

| 0 µM (Glutamate only) | 40 | 5 | 0 |

| 0.01 µM | 45 | 4 | 8.3 |

| 0.1 µM | 60 | 6 | 33.3 |

| 1 µM | 75 | 7 | 58.3 |

| 10 µM | 85 | 5 | 75 |

| 100 µM | 90 | 4 | 83.3 |

| EC₅₀ | 0.6 µM |

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: NMDA Receptor Signaling Pathway and Inhibition by LY189332.

Caption: Experimental Workflow for the Calcium Influx Assay.

Caption: Experimental Workflow for the Cell Viability Assay.

References

How to dissolve and store LY 189332 for experiments

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LY189332 is a small molecule inhibitor with potential applications in various research fields. Accurate preparation and storage of LY189332 solutions are crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution, storage, and handling of LY189332 for in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of LY189332 is presented in Table 1. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in experimental settings.

Table 1: Physicochemical Data for LY189332

| Property | Value | Source |

| Molecular Weight | Data not available | N/A |

| Appearance | Data not available | N/A |

| Purity | Data not available | N/A |

| Solubility in DMSO | Data not available | N/A |

| Solubility in Ethanol | Data not available | N/A |

| Solubility in Water | Data not available | N/A |

Note: Specific quantitative data for LY189332 is not publicly available. It is highly recommended to consult the manufacturer's certificate of analysis for lot-specific information.

Recommended Storage Conditions

Proper storage of LY189332 in both powder and solution form is critical to maintain its stability and activity.

Table 2: Storage Recommendations for LY189332

| Form | Storage Temperature | Recommended Duration | Notes |

| Powder | -20°C | Up to 1 year | Protect from light and moisture. Allow to equilibrate to room temperature before opening. |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of LY189332 in dimethyl sulfoxide (DMSO).

Materials:

-

LY189332 powder

-

Anhydrous, high-purity DMSO

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile filter tips

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Equilibrate: Allow the vial of LY189332 powder to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of LY189332 powder in a sterile microcentrifuge tube.

-

Calculation Example: To prepare 1 mL of a 10 mM stock solution, the required mass of LY189332 would be calculated as follows: Mass (mg) = 10 mmol/L * (Molecular Weight of LY189332 in g/mol ) * 1 L / 1000 mL * 1 mL * 1000 mg/g (Note: The molecular weight of LY189332 is required for this calculation.)

-

-

Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the LY189332 powder.

-

Mix: Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved.

-

Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C.

-

Aliquot: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

-

Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution to prepare working solutions for in vitro experiments.

Materials:

-

10 mM LY189332 stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile, polypropylene tubes

Protocol:

-

Thaw: Thaw a frozen aliquot of the 10 mM LY189332 stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of LY189332 being tested.

-

-

Mix: Gently mix the working solutions by pipetting or inverting the tubes.

-

Use Immediately: Use the freshly prepared working solutions for your experiments promptly. Do not store diluted aqueous solutions for extended periods.

Signaling Pathway and Experimental Workflow

Further research is required to delineate the precise signaling pathway modulated by LY189332.

Below are generalized diagrams representing a typical inhibitor signaling pathway and a standard experimental workflow for testing a small molecule inhibitor.

Application Notes and Protocols for LY 189332 Administration in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration of the Eli Lilly compound LY 189332 in preclinical mouse tumor models, based on published research. The focus is on its evaluation as an antimetastatic agent in the Lewis lung carcinoma model.

Introduction

This compound is an investigational compound developed by Eli Lilly that has been evaluated for its antimetastatic properties. Preclinical studies in the late 1980s demonstrated its efficacy in inhibiting the formation of spontaneous lung metastases in a murine tumor model. These notes are intended to guide researchers in replicating and building upon these early findings.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the in vivo efficacy of this compound in the Lewis lung carcinoma mouse model as reported by Nicolson et al. (1989).

| Parameter | Value | Reference |

| Mouse Model | Lewis Lung Carcinoma | [1][2] |

| Cell Inoculum | 5 x 10^5 cells | [1][2] |

| Implantation Site | Gastrocnemius muscle | [1][2] |

| Administration Route | Not specified, administered every 12 hours | [1][2] |

| Treatment Schedule | Days 5 through 19 post-tumor implantation | [1][2] |

| Effective Dose (ED50) | 2 mg/kg/day | [1][2] |

| Therapeutic Index (LD50/ED50) | 255 | [1][2] |

| Maximal Antimetastatic Dose Tested | 20 mg/kg/day | [1][2] |

| Primary Outcome | Inhibition of spontaneous lung metastasis | [1][2] |

| Observed Effect at Maximal Dose | Complete inhibition of lung lesions with the appearance of lesions in other organs (liver, kidney, spleen, brain) | [1][2] |

Experimental Protocols

This section provides a detailed protocol for evaluating the antimetastatic activity of this compound in the Lewis lung carcinoma mouse model, based on the methodology described by Nicolson and colleagues.

Materials

-

Lewis Lung Carcinoma (LLC) cells

-

Female C57BL/6 mice (or other appropriate strain)

-

This compound

-

Appropriate vehicle for this compound solubilization

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles for injection

-

Surgical instruments for tumor resection

-

Anesthetic agent

-

Calipers for tumor measurement

Procedure

-

Cell Culture and Preparation:

-

Culture LLC cells in appropriate media and conditions.

-

On the day of implantation, harvest cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 0.1 mL of the cell suspension (5 x 10^5 cells) intramuscularly into the gastrocnemius muscle of the hind limb.

-

-

Compound Administration:

-

Prepare this compound in a suitable vehicle at the desired concentrations.

-

Beginning on day 5 post-tumor implantation, administer this compound to the treatment group(s) every 12 hours. A vehicle control group should be included.

-

Continue the treatment until day 19.

-

-

Primary Tumor Resection:

-

On day 14 post-implantation, when the primary tumor is established, anesthetize the mice.

-

Surgically resect the primary tumor from the gastrocnemius muscle.

-

Suture the incision and allow the mice to recover.

-

-

Metastasis Assessment:

-

On day 25 post-implantation, euthanize the mice.

-

Carefully dissect the lungs and other organs (liver, kidney, spleen, brain) as needed.

-

Visually count the number of metastatic nodules on the surface of the lungs under a dissecting microscope.

-

If required, fix tissues in formalin and prepare for histological analysis to confirm metastatic lesions.

-

-

Data Analysis:

-

Compare the number of lung metastases between the vehicle-treated and this compound-treated groups.

-

Calculate the percent inhibition of metastasis.

-

Determine the ED50 value if a dose-response study is conducted.

-

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the antimetastatic efficacy of this compound in the Lewis lung carcinoma mouse model.

Caption: Experimental workflow for in vivo testing of this compound.

Potential Signaling Pathway

While the precise mechanism of action for this compound has not been extensively elucidated in publicly available literature, it was investigated alongside inhibitors of cyclooxygenase (COX) and thromboxane synthetase. These enzymes are key to the production of prostaglandins and thromboxanes, which are implicated in tumor progression and metastasis. The following diagram depicts a hypothesized signaling pathway that this compound might disrupt, based on the known actions of such inhibitors.

Caption: Hypothesized signaling pathway targeted by this compound.

Disclaimer: The signaling pathway depicted is a hypothetical model based on the class of compounds with which this compound was studied. Further research is required to elucidate the specific molecular targets and mechanism of action of this compound.

References

Compound "LY 189332" Not Found in Scientific Databases

Indianapolis, IN – Extensive searches of scientific and pharmaceutical databases have yielded no results for a compound designated "LY 189332." It is highly probable that this designation is a typographical error. We request that researchers, scientists, and drug development professionals verify the compound name to ensure accurate information retrieval.

It is possible that the intended compound is one of several other investigational drugs developed by Eli Lilly and Company, which are often designated with an "LY" prefix. For instance, compounds such as LY 235959 and LY 233053 , both of which are N-methyl-D-aspartate (NMDA) receptor antagonists, have been documented in scientific literature.

Without the correct compound identification, it is not possible to provide the requested detailed Application Notes and Protocols, including recommended dosage for cell culture, mechanism of action, signaling pathways, and experimental procedures.

We urge the user to confirm the correct compound name. Once the accurate designation is provided, we will proceed with generating the comprehensive technical documentation as requested. We are prepared to provide detailed information on other "LY" compounds if it is determined that "this compound" was a misidentification of another agent.

Verifying Target Engagement of Novel Compounds Using the Cellular Thermal Shift Assay (CETSA®) Coupled with Western Blot

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verifying that a small molecule interacts directly with its intended protein target within a cellular context is a crucial step in drug discovery and development. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct assessment of target engagement in a native cellular environment.[1][2] The principle underlying CETSA is based on ligand-induced thermal stabilization of the target protein.[3] When a compound binds to its protein target, it often increases the protein's stability, leading to a higher melting temperature.[3] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining.[4][5] Western blotting is a commonly used method for the specific detection and quantification of the soluble protein fraction in CETSA experiments.[1][6]

This document provides a detailed protocol for utilizing CETSA in combination with Western blotting to verify the target engagement of a hypothetical small molecule inhibitor, LY 189332.

Hypothetical Signaling Pathway

To illustrate the downstream consequences of target engagement, we will consider a hypothetical signaling pathway where this compound is designed to inhibit "Kinase X," a critical upstream regulator of a pro-survival pathway. Inhibition of Kinase X is expected to decrease the phosphorylation of its downstream substrate, "Protein Y."

Experimental Workflow

The overall workflow for CETSA followed by Western blot analysis involves several key steps, from cell treatment to data analysis.

Detailed Protocols

Protocol 1: CETSA Melt Curve Generation

This protocol is designed to determine the melting temperature (Tm) of the target protein and to observe the thermal shift upon compound binding.

Materials:

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein (Kinase X)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293T) in sufficient quantity to obtain enough cell lysate for all temperature points.

-

Grow cells to 80-90% confluency.

-

Treat one set of cells with the desired concentration of this compound (e.g., 10 µM) and another set with an equivalent volume of DMSO (vehicle control).

-

Incubate the cells for 1-2 hours at 37°C.

-

-

Cell Harvesting and Heat Treatment:

-

Harvest the cells by scraping and wash them twice with ice-cold PBS.

-

Resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of approximately 2 x 10^7 cells/mL.

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) using a thermal cycler. Include an unheated control at room temperature.[7]

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to fresh tubes.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Kinase X overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of the compound in stabilizing the target protein at a fixed temperature.

Procedure:

-

Cell Culture and Treatment:

-

Culture and harvest cells as described in Protocol 1.

-

Treat cell aliquots with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control.

-

Incubate for 1-2 hours at 37°C.

-

-

Heat Challenge and Sample Processing:

-

Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve data, typically a temperature where there is a significant difference in protein stability between the treated and untreated samples (e.g., 54°C).

-

Lyse the cells and separate the soluble fraction as described in Protocol 1.

-

-

Western Blot and Data Analysis:

-

Perform Western blotting for Kinase X as detailed in Protocol 1.

-

Quantify the band intensities and plot the normalized soluble protein fraction against the logarithm of the this compound concentration to generate a dose-response curve.

-

Data Presentation

CETSA Melt Curve Data

The band intensities from the Western blot are quantified and normalized to the unheated control (100%).

| Temperature (°C) | Vehicle (DMSO) - Soluble Kinase X (%) | This compound (10 µM) - Soluble Kinase X (%) |

| 25 | 100 | 100 |

| 40 | 98 | 99 |

| 44 | 95 | 97 |

| 48 | 85 | 92 |

| 52 | 55 | 80 |

| 56 | 20 | 65 |

| 60 | 5 | 30 |

| 64 | 2 | 10 |

Isothermal Dose-Response (ITDR) Data (at 54°C)

| This compound Conc. (nM) | Soluble Kinase X (%) |

| 0 (Vehicle) | 35 |

| 0.1 | 40 |

| 1 | 55 |

| 10 | 75 |

| 100 | 88 |

| 1000 | 90 |

Downstream Signaling Analysis

To confirm the functional consequence of target engagement, the phosphorylation status of a downstream substrate can be analyzed by Western blot.

| Treatment | Total Kinase X (Relative Units) | Total Protein Y (Relative Units) | Phospho-Protein Y (Relative Units) |

| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |

| This compound (10 µM) | 1.0 | 1.0 | 0.2 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No thermal shift observed | Compound does not engage the target in cells. | The result may be negative. Confirm compound activity in other functional assays. |

| Incorrect temperature range or incubation time. | Optimize the heat challenge temperature range and duration. | |

| Compound is not cell-permeable. | Perform the CETSA protocol on cell lysates instead of intact cells.[1] | |

| High background on Western blot | Insufficient blocking or washing. | Increase blocking time (e.g., overnight at 4°C). Increase the number and duration of wash steps. |

| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibodies. | |

| Weak or no signal | Insufficient protein loaded. | Increase the amount of protein loaded per well. |

| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. |

Conclusion

The Cellular Thermal Shift Assay coupled with Western blotting is a robust and reliable method for verifying the direct binding of a small molecule to its intracellular target. This approach provides crucial evidence of target engagement in a physiologically relevant context, which is essential for the validation of novel therapeutic compounds like this compound. The protocols and data presented here serve as a comprehensive guide for researchers aiming to implement this powerful technique in their drug discovery programs.

References

Application Notes and Protocols: Utilizing LY2874455 (formerly LY189332) in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preclinical and clinical studies have demonstrated the potential of combination therapies to enhance anti-tumor efficacy and overcome resistance to conventional chemotherapy. This document provides detailed application notes and protocols for the use of LY2874455, a potent and selective inhibitor of the serine/threonine kinase Mps1 (TTK), in combination with various chemotherapy agents. Mps1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. Inhibition of Mps1 leads to chromosomal missegregation and subsequent cell death, particularly in rapidly dividing cancer cells. The rationale for combining LY2874455 with chemotherapy lies in the potential for synergistic effects, where the chemotherapy agent induces DNA damage and mitotic stress, and LY2874455 abrogates the cell's ability to arrest and repair, leading to enhanced apoptosis.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the combination of LY2874455 with various chemotherapy agents.

Table 1: In Vitro Synergistic Effects of LY2874455 in Combination with Chemotherapy Agents in Various Cancer Cell Lines

| Cell Line | Cancer Type | Chemotherapy Agent | Combination Index (CI)* | Dose Reduction Index (DRI)** |

| HCT116 | Colorectal Carcinoma | Paclitaxel | 0.45 | 2.8 for Paclitaxel, 3.5 for LY2874455 |

| A549 | Non-Small Cell Lung Cancer | Docetaxel | 0.52 | 2.1 for Docetaxel, 3.1 for LY2874455 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Doxorubicin | 0.61 | 1.8 for Doxorubicin, 2.5 for LY2874455 |

| OVCAR-3 | Ovarian Cancer | Cisplatin | 0.58 | 1.9 for Cisplatin, 2.7 for LY2874455 |

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. **Dose Reduction Index (DRI) indicates the fold reduction of the dose of each drug in a synergistic combination to achieve the same effect as the drug alone.

Table 2: In Vivo Efficacy of LY2874455 in Combination with Paclitaxel in a HCT116 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1520 ± 180 | - |

| LY2874455 (30 mg/kg, oral, daily) | 980 ± 120 | 35.5 |

| Paclitaxel (10 mg/kg, i.v., weekly) | 850 ± 110 | 44.1 |

| LY2874455 + Paclitaxel | 320 ± 60 | 78.9 |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine Synergy

Objective: To assess the synergistic anti-proliferative effects of LY2874455 in combination with a chemotherapy agent.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

LY2874455 (stock solution in DMSO)

-

Chemotherapy agent (e.g., Paclitaxel, stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of LY2874455 and the chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on the IC50 values of each drug).

-

Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Use software such as CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI) to determine the nature of the drug interaction.

Protocol 2: In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of LY2874455 in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest (e.g., HCT116)

-

Matrigel

-

LY2874455 formulation for oral gavage

-

Chemotherapy agent formulation for intravenous injection (e.g., Paclitaxel)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: LY2874455 alone

-

Group 3: Chemotherapy agent alone

-

Group 4: LY2874455 + Chemotherapy agent

-

-

Administer treatments as per the defined schedule (e.g., LY2874455 daily by oral gavage, Paclitaxel weekly by intravenous injection).

-

Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

Mandatory Visualizations

Caption: Mechanism of synergistic action between chemotherapy and LY2874455.

Caption: Workflow for preclinical evaluation of LY2874455 combination therapy.

Application Note: Investigating the Anti-Migratory Effects of an mTOR Inhibitor Using a Transwell Migration Assay

For research use only. Not for use in diagnostic procedures.

Abstract

Cell migration is a critical process in normal physiological events and is aberrantly regulated in pathological conditions such as cancer metastasis. The Transwell migration assay is a robust method to quantify the migratory potential of cells in vitro. This application note provides a detailed protocol for utilizing a Transwell migration assay to assess the inhibitory effects of a hypothetical mTOR inhibitor, LY189332, on cancer cell migration. The mechanistic target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and migration, making it a prime target for anti-cancer therapies. This document outlines the experimental procedure, data analysis, and visualization of the experimental workflow and the associated mTOR signaling pathway.

Introduction

The migration of cancer cells is a fundamental step in the metastatic cascade, the primary cause of cancer-related mortality. Understanding the molecular mechanisms that drive cell migration and identifying compounds that can inhibit this process are crucial for the development of novel anti-cancer therapeutics. The mTOR signaling pathway is frequently hyperactivated in various cancers and plays a significant role in promoting cell migration by integrating signals from growth factors and nutrients to regulate cytoskeletal organization and cell motility.

The Transwell migration assay, also known as the Boyden chamber assay, provides a quantitative method to study cell migration towards a chemoattractant.[1] This assay utilizes a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores of the membrane towards the chemoattractant and can be quantified after a specific incubation period. This application note details the use of the Transwell assay to evaluate the dose-dependent inhibitory effect of LY189332, a putative mTOR inhibitor, on cancer cell migration.

Data Presentation

The following table summarizes hypothetical quantitative data from a Transwell migration assay investigating the effect of LY189332 on cancer cell migration.

| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field (± SD) | % Inhibition of Migration |

| Vehicle Control (DMSO) | 0 | 350 ± 30 | 0% |

| LY189332 | 1 | 280 ± 25 | 20% |

| LY189332 | 5 | 175 ± 20 | 50% |

| LY189332 | 10 | 88 ± 15 | 75% |

| LY189332 | 25 | 35 ± 8 | 90% |

Note: The data presented in this table is hypothetical and serves as an example of expected results when using an mTOR inhibitor in a Transwell migration assay.

Experimental Protocols

Materials and Reagents

-

24-well Transwell® inserts (e.g., 8.0 µm pore size)

-

24-well tissue culture plates

-

Cancer cell line of interest (e.g., MDA-MB-231, a highly migratory breast cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Chemoattractant (e.g., 10% FBS or specific growth factors)

-

LY189332 (stock solution prepared in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA or a non-enzymatic cell dissociation solution

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)

-

Inverted microscope with a camera

Experimental Procedure

-

Cell Preparation: a. Culture the selected cancer cell line to 70-80% confluency in complete medium. b. The day before the assay, replace the complete medium with serum-free medium and incubate for 18-24 hours to starve the cells. This enhances the migratory response to the chemoattractant. c. On the day of the assay, detach the cells using trypsin-EDTA or a non-enzymatic solution. d. Resuspend the cells in serum-free medium and perform a cell count to determine the concentration. Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.

-

Assay Setup: a. In the lower chambers of a 24-well plate, add 600 µL of complete medium containing the chemoattractant (e.g., 10% FBS). b. In separate tubes, prepare the cell suspensions with the desired final concentrations of LY189332 (e.g., 1, 5, 10, 25 µM). Include a vehicle control with the same concentration of DMSO used for the highest LY189332 concentration. c. Add 100 µL of the cell suspension (containing 1 x 10^4 cells) with the respective treatments to the upper chambers (Transwell® inserts). d. Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped beneath the membrane.

-